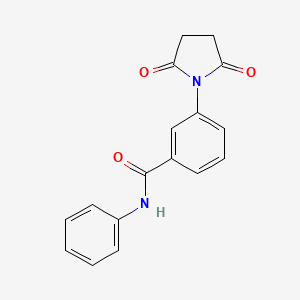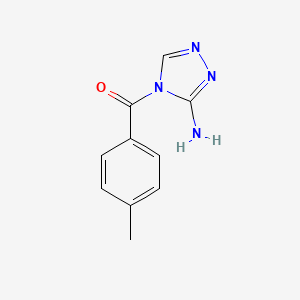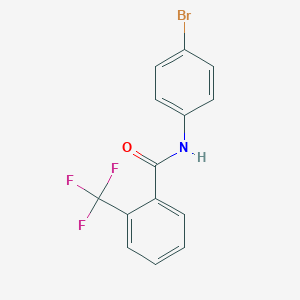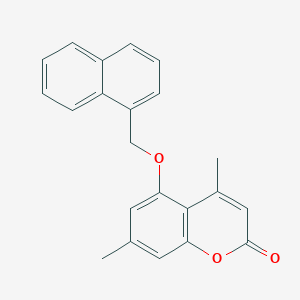![molecular formula C15H9BrN2O3 B5764873 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5764873.png)
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a chemical compound that belongs to the oxadiazole family. It has gained significant attention in scientific research due to its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid in lab experiments is its relatively simple synthesis method. Additionally, it exhibits a broad range of biological activities, making it useful for studying various diseases. However, its potential toxicity and limited solubility in water may pose challenges in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Additionally, its potential as an anti-inflammatory and antidiabetic agent warrants further investigation. Finally, modifications to the compound structure may improve its solubility and reduce its toxicity, making it a more viable therapeutic option.
Synthesemethoden
The synthesis of 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves the reaction of 3-bromoaniline with potassium hydroxide and carbon disulfide to form 3-bromo-1,2-benzisothiazole-1,1-dioxide. This intermediate is then reacted with hydrazine hydrate to form 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine. Finally, the amine is reacted with 4-carboxybenzoyl chloride to form the target compound.
Wissenschaftliche Forschungsanwendungen
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential as an anti-inflammatory and antidiabetic agent.
Eigenschaften
IUPAC Name |
4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)14-18-17-13(21-14)9-4-6-10(7-5-9)15(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVKOJLZERNSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)


![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)




![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
